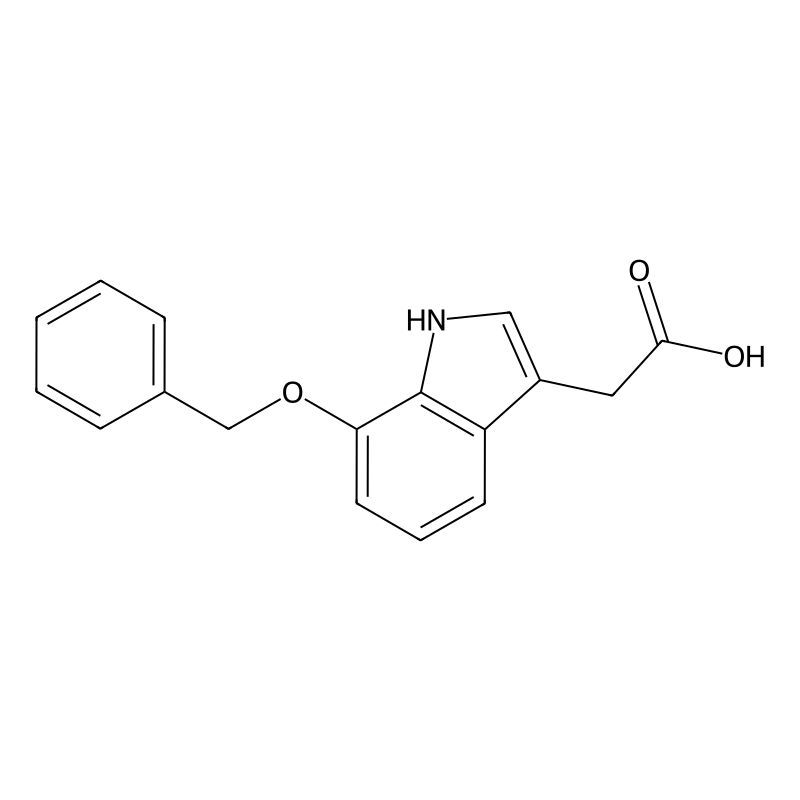2-(7-(Benzyloxy)-1H-indol-3-yl)acetic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Synthesis of Benzyl Ethers and Esters
Application
Method
The active reagent is delivered in situ by N-methylation of 2-benzyloxypyridine.
Results
Oxidative Fermentation of Acetic Acid Bacteria
Application
Method
Results
The compound has the molecular formula C17H15NO3 and a molecular weight of 281.30 g/mol. Its IUPAC name is 2-(7-phenylmethoxy-1H-indol-3-yl)acetic acid. The structure features a planar indole ring system with a benzyloxy substituent attached to the benzene portion of the indole and an acetic acid group linked to the pyrrole portion.
- Electrophilic substitution: The indole core is susceptible to electrophilic substitution reactions, particularly at the C3 position.
- Benzyloxy group reactions: The benzyloxy group may undergo cleavage reactions, potentially leading to the formation of a hydroxyl group at the 7-position.
- Acetic acid reactions: The carboxylic acid group can participate in typical organic acid reactions, such as esterification, amide formation, and reduction to alcohols.
While specific biological activities of 2-(7-(Benzyloxy)-1H-indol-3-yl)acetic acid are not directly mentioned in the provided search results, indole derivatives are known to exhibit various biological properties. Many indole-containing compounds play crucial roles in biological systems and have been explored for their potential therapeutic applications .
- Indole-3-acetic acid derivatives can be synthesized using various methods, including reactions of indoles with glycolic acid in the presence of a base at elevated temperatures .
- A novel method for synthesizing 1H-indol-3-yl acetates involves using (diacetoxyiodo)benzene (DIB) in the presence of a base, typically potassium hydroxide . This method could potentially be adapted for the synthesis of 2-(7-(Benzyloxy)-1H-indol-3-yl)acetic acid.
- The benzyloxy group could be introduced through etherification reactions on a pre-formed indole-3-acetic acid scaffold.
While specific applications of 2-(7-(Benzyloxy)-1H-indol-3-yl)acetic acid are not mentioned in the search results, indole derivatives have various applications:
- Pharmaceutical industry: Many indole-containing compounds are used in drug development due to their diverse biological activities .
- Agricultural applications: Some indole derivatives, particularly indole-3-acetic acid, are important plant hormones and growth regulators .
- Research tools: Indole derivatives are often used in biochemical and physiological studies, especially in plant science research .
Similar Compounds
Several compounds share structural similarities with 2-(7-(Benzyloxy)-1H-indol-3-yl)acetic acid:
- Indole-3-acetic acid (IAA): This is a naturally occurring plant hormone of the auxin class . It differs from our compound by lacking the benzyloxy group at the 7-position.
- 7-Hydroxyindole-3-acetic acid: This compound is similar but has a hydroxyl group instead of a benzyloxy group at the 7-position.
- (7-Benzyloxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-yl)acetic acids: These compounds share the benzyloxy and acetic acid moieties but have a more complex ring system .
- Other substituted indole-3-acetic acids: Various compounds with different substituents at the 5, 6, or 7 positions of the indole ring.
The uniqueness of 2-(7-(Benzyloxy)-1H-indol-3-yl)acetic acid lies in its specific combination of the benzyloxy group at the 7-position and the acetic acid moiety at the 3-position. This particular arrangement may confer distinct chemical and biological properties compared to other indole derivatives.








